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Compound of Interest

Compound Name: 2,4,6-Trifluoroaniline

Cat. No.: B1293507

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug
Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
2,4,6-Trifluoroaniline (CAS No. 363-81-5), a crucial building block in pharmaceutical and
materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification,
characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2,4,6-
Trifluoroaniline. The following tables summarize the chemical shifts for 1H, 13C, and *°F nuclei.

1H NMR Data

The *H NMR spectrum of 2,4,6-Trifluoroaniline in chloroform-d (CDCIs) exhibits signals
corresponding to the aromatic protons and the amine protons.

1H NMR (399.65 MHz, 1H NMR (89.56 MHz, CDCIs)
Parameter

CDCI3)[1] [1]
Aromatic Protons (8, ppm) 6.628 6.621
Amine Protons (8, ppm) 3.55 3.50
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13C NMR Data

While a specific experimental spectrum for 2,4,6-Trifluoroaniline was not found in the
searched literature, the expected chemical shifts can be inferred from data on similar
fluorinated aromatic amines. The carbon atoms directly bonded to fluorine will exhibit large C-F
coupling constants, and their chemical shifts will be significantly influenced by the strong
electronegativity of the fluorine atoms. The carbon atom attached to the amino group is also
expected to have a distinct chemical shift.

19F NMR Data

Similar to the 13C NMR data, a specific experimental spectrum for 2,4,6-Trifluoroaniline was
not readily available in the searched literature. For fluorinated aniline derivatives, the 1°F
chemical shifts are sensitive to the electronic environment and the substitution pattern on the
aromatic ring.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 2,4,6-Trifluoroaniline provides valuable information about its functional
groups. The key absorption bands are characteristic of the N-H and C-F bonds, as well as the
aromatic ring.

Wavenumber (cm—1) Vibrational Mode Intensity

N-H stretch (asymmetric and

3400-3500 symmetric) Medium
1600-1650 N-H bend Medium
1500-1600 C=C stretch (aromatic) Medium-Strong
1100-1400 C-F stretch Strong
1000-1200 C-N stretch Medium

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr
pellet, Nujol mull, or ATR).
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Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2,4,6-Trifluoroaniline reveals a distinct
fragmentation pattern that is useful for its identification. The mass spectrum is characterized by
a prominent molecular ion peak and several key fragment ions.

m/z Relative Intensity (%)[3] Possible Fragment
147 100.0 [M]* (Molecular lon)
146 7.1 [M-H]*+

127 16.5 [M-HF]*

120 11.5 [CsH2F2N]*

119 14.2 [CsHF2N]*

100 24.1 [CsH2FN]*

99 7.2 [CsHFN]*

The fragmentation is initiated by the loss of a hydrogen atom or a molecule of hydrogen
fluoride from the molecular ion. Subsequent fragmentations involve the loss of fluorine and
cyano moieties.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
presented above.

NMR Spectroscopy

o Sample Preparation: A sample of 2,4,6-Trifluoroaniline (typically 5-25 mg) is dissolved in a
deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube.

o Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific
frequency for each nucleus (e.g., 400 MHz for *H). Standard pulse sequences are used for
1H, 13C, and °F NMR.
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Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase-
and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g.,
tetramethylsilane, TMS).

FTIR Spectroscopy

Sample Preparation: For a solid sample like 2,4,6-Trifluoroaniline, a KBr pellet is prepared
by grinding a small amount of the sample with dry potassium bromide and pressing the
mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR)
accessory can be used by placing the solid sample directly on the ATR crystal.

Data Acquisition: A background spectrum of the empty sample compartment or the clean
ATR crystal is recorded. The sample is then placed in the beam path, and the sample
spectrum is acquired.

Data Processing: The sample spectrum is ratioed against the background spectrum to
generate the final transmittance or absorbance spectrum.

Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe or after separation by gas chromatography (GC).

lonization: In the ion source, the sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV) to generate positively charged ions (electron ionization,
El).

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

Experimental Workflow

The logical flow for the spectroscopic analysis of a chemical compound like 2,4,6-

Trifluoroaniline is depicted in the following diagram.
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General Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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